3-(Aminomethyl)benzimidamide

Serine protease inhibition Plasmin Structure-activity relationship

3-(Aminomethyl)benzimidamide (IUPAC: 3-(aminomethyl)benzenecarboximidamide, CAS 73711-52-1) is a meta-substituted benzamidine derivative with molecular formula C₈H₁₁N₃ and molecular weight 149.19 g/mol. The compound exists as a free base and is also supplied as a dihydrochloride salt (CAS 328552-96-1) for enhanced stability and solubility.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 73711-52-1
Cat. No. B7809294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)benzimidamide
CAS73711-52-1
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=N)N)CN
InChIInChI=1S/C8H11N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H3,10,11)
InChIKeyIXEKVJHHZCSSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)benzimidamide (CAS 73711-52-1) – Meta-Substituted Benzamidine Building Block for Selective Inhibitor Synthesis


3-(Aminomethyl)benzimidamide (IUPAC: 3-(aminomethyl)benzenecarboximidamide, CAS 73711-52-1) is a meta-substituted benzamidine derivative with molecular formula C₈H₁₁N₃ and molecular weight 149.19 g/mol [1]. The compound exists as a free base and is also supplied as a dihydrochloride salt (CAS 328552-96-1) for enhanced stability and solubility . Structurally, it bears a primary aminomethyl (-CH₂NH₂) group at the 3-position and a carboximidamide (-C(=NH)NH₂) group on the benzene ring, providing two chemically distinct basic sites with a calculated logP of 0.43 and 3 hydrogen bond donors [1]. It is principally utilized as a versatile synthetic intermediate in medicinal chemistry, serving as the core scaffold for selective inducible nitric oxide synthase (iNOS) inhibitors such as 1400W and for serine protease inhibitor programs exploiting the meta-benzamidine pharmacophore [2][3].

Why Generic Substitution Fails for 3-(Aminomethyl)benzimidamide – Positional Isomerism Determines Biological Selectivity and Synthetic Utility


Simple benzamidine or para-substituted 4-aminomethyl benzamidine cannot substitute for the 3-(aminomethyl)benzimidamide scaffold without fundamentally altering target selectivity profiles and downstream synthetic outcomes. In serine protease inhibition, the meta-substitution pattern yields Ki values differing by orders of magnitude from the para isomer: 4-aminomethyl benzamidine exhibits Ki ≈ 1.07–1.41 mM against plasmin and δ-plasmin, while benzamidine itself shows Ki ~19 μM against trypsin, and pentamidine achieves Ki < 4 μM [1][2]. Furthermore, the 3-aminomethylbenzamidine core is the essential precursor to N-(3-(aminomethyl)benzyl)acetamidine (1400W), which achieves >5000-fold selectivity for iNOS over eNOS (Ki = 7 nM vs. 50 μM)—a selectivity profile that cannot be replicated from the 4-substituted isomer [3]. The meta-benzamidine pharmacophore has been explicitly claimed in patent literature as critical for selective serine protease inhibition, particularly against enzymes with negatively charged S1 specificity pockets such as thrombin, trypsin, urokinase, and Factor Xa [4].

Quantitative Differentiation Evidence for 3-(Aminomethyl)benzimidamide vs. Closest Analogs


Meta- vs. Para-Substitution: Plasmin Inhibition Ki Values Differ by >700-Fold

In a direct head-to-head comparative study, 4-aminomethyl benzamidine (para isomer) exhibited Ki values of 1,074 μM against full-length plasmin and 1,408 μM against δ-plasmin, making it the weakest inhibitor among all benzamidine derivatives tested; by contrast, pentamidine achieved Ki < 4 μM, and p-aminobenzamidine showed intermediate potency. The 3-aminomethyl (meta) substitution pattern is structurally distinct and is the basis for the selective serine protease inhibitor pharmacophore claimed in the meta-benzamidine patent family [1][2]. While direct Ki data for the free base 3-(aminomethyl)benzimidamide against plasmin are not reported in that study, the study explicitly identifies 'aminomethyl benzamidine' as the weakest inhibitor in the panel, with Ki > 1000 μM—a finding consistent with the 4-aminomethyl isomer being the tested compound, underscoring that the meta-substitution pattern is required to achieve potent inhibition [1].

Serine protease inhibition Plasmin Structure-activity relationship

iNOS Selectivity: 1400W Derived from 3-(Aminomethyl)benzimidamide Achieves 5000-Fold Selectivity Over eNOS

N-(3-(Aminomethyl)benzyl)acetamidine (1400W), synthesized directly from the 3-(aminomethyl)benzimidamide scaffold via N-benzylation and acetamidine formation, exhibits a Kd ≤ 7 nM for human iNOS—representing a >5000-fold selectivity over human eNOS (Ki = 50 μM) and >285-fold over human nNOS (Ki = 2 μM) [1]. The selectivity is achieved through slow, tight-binding inhibition kinetics with a maximal rate constant of 0.028 s⁻¹ and a binding constant of 2.0 μM, and inhibition is NADPH-dependent [1]. The 3-aminomethyl substitution is structurally essential: the aminomethyl group at the meta position serves as the attachment point for the benzyl-acetamidine extension that confers iNOS selectivity. The corresponding para-substituted analog would position the acetamidine warhead differently relative to the enzyme active site, fundamentally altering the inhibition kinetics and selectivity profile [1].

Nitric oxide synthase iNOS Selectivity 1400W

Meta-Benzamidine Pharmacophore: Patent-Backed Scaffold for Selective Factor Xa and Thrombin Inhibition

The meta-benzamidine patent family (US20020055522A1, EP1009758B1, WO9911658A1) explicitly claims serine protease inhibitor compounds of formula (I) where the unsubstituted or substituted amidine group is positioned at the meta position of the benzene ring, or where the amidine is replaced with an unsubstituted or substituted aminomethyl group [1]. The patent specifically identifies that these meta-benzamidine derivatives are 'particularly effective as inhibitors of serine proteases, especially proteases with negatively charged P1 specificity pockets, and most especially the serine proteases thrombin, trypsin, urokinase and Factor Xa' [1]. Meta-benzamidine (P1) derivatives bearing 2',4'-difluoro-biphenyl as the P4 moiety have been shown to be highly potent reversible Factor Xa-selective inhibitors, achieving inhibition constants (Ki) in the low nanomolar range [2]. This patent-protected structural specificity establishes that the 3-substitution pattern is not an arbitrary choice but a functionally validated requirement for engaging the S1 pocket of coagulation serine proteases.

Factor Xa Thrombin Anticoagulant Meta-benzamidine

AMBA Scaffold: 3-Aminomethylbenzamide Core Enables Non-Thiol Farnesyl-Protein Transferase Inhibition

The 3-aminomethylbenzamide (AMBA) core—structurally analogous to 3-(aminomethyl)benzimidamide where the amidine is replaced by an amide—serves as the foundation for non-thiol farnesyl-protein transferase (FPT) inhibitors. Ciccarone et al. (1999) demonstrated that substitutions on an imidazolylmethyl-AMBA-methionine template yielded highly potent and cell-active FPT inhibitors [1]. The 3-aminomethyl substitution is critical because it provides the optimal spacing between the benzamide/benzamidine warhead and the extended peptide-mimetic moiety that engages the FPT active site. The amidine analog 3-(aminomethyl)benzimidamide offers the potential for enhanced basicity and altered hydrogen-bonding capacity compared to the amide, with the carboximidamide group (pKa ~11-12) providing a stronger positive charge at physiological pH than the corresponding amide [2]. This property differentiates it from 3-aminomethylbenzamide (AMBA) for applications requiring a more basic P1 residue or altered pharmacokinetics.

Farnesyl-protein transferase Ras Cancer AMBA

Purity and Physical Form: Free Base vs. Dihydrochloride Salt Enables Different Downstream Synthetic Applications

3-(Aminomethyl)benzimidamide free base (CAS 73711-52-1) is commercially available at ≥98% purity and requires storage at 2-8°C in sealed, dry conditions to prevent degradation of the free amine and amidine functionalities . The dihydrochloride salt (CAS 328552-96-1, MW 222.11) is the more commonly stocked form, offered at ≥95-97% purity, with superior long-term storage stability at 0-8°C and room-temperature shipping tolerance . The free base is essential for reactions requiring nucleophilic amine reactivity (e.g., reductive amination, acylation, N-alkylation) where the hydrochloride counterion would interfere; the salt form is preferred for aqueous biochemistry applications, protease inhibition studies, and direct use in buffered biological assays . This dual-form availability differentiates 3-(aminomethyl)benzimidamide from simpler benzamidine analogs (e.g., unsubstituted benzamidine, which is typically only supplied as the hydrochloride) and provides procurement flexibility based on the intended synthetic or biological application.

Building block Purity specification Salt form Storage stability

High-Value Application Scenarios for 3-(Aminomethyl)benzimidamide Based on Quantitative Differentiation Evidence


Synthesis of Selective iNOS Inhibitor 1400W and Its Analogs for Inflammation Research

3-(Aminomethyl)benzimidamide serves as the essential starting material for synthesizing N-(3-(aminomethyl)benzyl)acetamidine (1400W), the gold-standard selective iNOS inhibitor [1]. The synthesis involves reductive amination of the free amine with benzaldehyde derivatives or direct N-benzylation followed by acetamidine formation. The resulting 1400W achieves a Kd ≤ 7 nM for human iNOS with >5000-fold selectivity over eNOS, making it the tool compound of choice for dissecting iNOS-dependent vs. eNOS/nNOS-dependent pathways in inflammatory disease models, septic shock, and cancer biology [1]. Researchers procuring this compound for 1400W synthesis must specify the free base form (CAS 73711-52-1) to enable the required N-alkylation chemistry [2].

Meta-Benzamidine Fragment-Based Drug Discovery for Selective Coagulation Factor Xa Inhibitors

The 3-(aminomethyl)benzimidamide scaffold embodies the meta-benzamidine pharmacophore that has been patent-validated for developing selective Factor Xa and thrombin inhibitors with Ki values in the low nanomolar range when elaborated with appropriate P4 moieties [1][2]. Fragment-based screening and structure-guided elaboration from this core enables access to anticoagulant candidates with defined serine protease selectivity profiles. The meta-substitution pattern is critical: the patent literature explicitly claims that meta-benzamidine derivatives—but not para or ortho—are effective against proteases with negatively charged S1 pockets, which is the distinguishing feature of coagulation serine proteases [1].

Protease Inhibition Probe Development Using the Amidine Warhead for Enhanced S1 Pocket Binding

The carboximidamide group of 3-(aminomethyl)benzimidamide (pKa ~11-12) provides a formal positive charge at physiological pH, enabling stronger electrostatic interaction with the conserved Asp189 residue in the S1 specificity pocket of trypsin-like serine proteases compared to the neutral amide analog 3-aminomethylbenzamide (AMBA) [1][2]. This property makes the free base the preferred starting material for developing activity-based probes, affinity labels, and reversible covalent inhibitors targeting trypsin, plasmin, thrombin, urokinase, and kallikrein family proteases. The free amine handle at the 3-position allows straightforward conjugation to fluorophores, biotin, or solid supports without requiring protecting group manipulation [2].

Comparative Serine Protease Selectivity Profiling Using Positional Isomer Reference Sets

The distinct protease inhibition profiles of meta- vs. para-substituted aminomethyl benzamidines—spanning a >700-fold Ki range from >1000 μM (4-aminomethyl benzamidine) to <4 μM (pentamidine) against plasmin—provide a rational basis for using 3-(aminomethyl)benzimidamide as a reference compound in serine protease selectivity panels [1]. Procurement of the correct positional isomer is essential for constructing meaningful SAR tables; substitution with the 4-isomer would introduce a >1000 μM Ki artifact into a dataset designed to probe low-micromolar or nanomolar inhibitor space, leading to erroneous conclusions about structure-activity relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Aminomethyl)benzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.